Cas no 2137680-65-8 (2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde)
![2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde structure](https://ja.kuujia.com/scimg/cas/2137680-65-8x500.png)
2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde 化学的及び物理的性質
名前と識別子
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- Z2680916075
- 2137680-65-8
- 2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde
- EN300-738378
- 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde
-
- インチ: 1S/C13H9N3O/c17-9-10-4-1-2-5-11(10)12-8-15-16-7-3-6-14-13(12)16/h1-9H
- InChIKey: RXQIMSFPKLMODT-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=CC=1C1C=NN2C=CC=NC2=1
計算された属性
- 精确分子量: 223.074561919g/mol
- 同位素质量: 223.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 47.3Ų
2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738378-0.5g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 0.5g |
$1097.0 | 2023-04-26 | ||
Enamine | EN300-738378-0.1g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 0.1g |
$1005.0 | 2023-04-26 | ||
Enamine | EN300-738378-10.0g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 10g |
$4914.0 | 2023-04-26 | ||
Enamine | EN300-738378-1.0g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 1g |
$1142.0 | 2023-04-26 | ||
Enamine | EN300-738378-5.0g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 5g |
$3313.0 | 2023-04-26 | ||
Enamine | EN300-738378-0.25g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 0.25g |
$1051.0 | 2023-04-26 | ||
Enamine | EN300-738378-0.05g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 0.05g |
$959.0 | 2023-04-26 | ||
Enamine | EN300-738378-2.5g |
2-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2137680-65-8 | 2.5g |
$2240.0 | 2023-04-26 |
2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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3. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehydeに関する追加情報
2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde: A Comprehensive Overview
The compound 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde, identified by the CAS number 2137680-65-8, is a highly specialized organic molecule with significant potential in various fields of chemistry and material science. This compound has garnered attention due to its unique structural properties and promising applications in drug design, material synthesis, and sensor technology. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and functional properties.
The molecular structure of 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde consists of a benzaldehyde moiety fused with a pyrazolo[1,5-a]pyrimidine ring system. This combination creates a molecule with aromatic stability and conjugation pathways that facilitate electronic communication between the two functional groups. The pyrazolo[1,5-a]pyrimidine ring is known for its ability to act as a π-electron-deficient heterocycle, making it an attractive component for designing molecules with specific electronic properties. Recent studies have highlighted its potential as a building block for constructing advanced materials with tailored electronic characteristics.
In terms of synthesis, 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde can be prepared through a variety of methods, including condensation reactions and coupling techniques. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method leverages the unique reactivity of the pyrazolo[1,5-a]pyrimidine system under microwave irradiation, enabling efficient formation of the desired product. Such advancements in synthetic chemistry underscore the compound's versatility and practicality for large-scale production.
The application of 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde extends beyond traditional chemical synthesis into areas such as drug discovery and materials science. In drug design, its structural features make it an ideal candidate for targeting specific biological pathways. For instance, recent research has explored its potential as a modulator of kinase enzymes, which are critical in various cellular processes. Additionally, its role as a precursor in the synthesis of bioactive molecules has been extensively documented in recent literature.
In the realm of materials science, 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde has shown promise as a component in advanced materials such as organic semiconductors and sensors. Its ability to form stable π-conjugated systems makes it suitable for applications in optoelectronic devices. Recent studies have demonstrated its use in creating highly sensitive sensors capable of detecting trace amounts of environmental pollutants. These findings highlight the compound's potential in addressing pressing challenges in environmental monitoring and public health.
From an environmental standpoint, the synthesis and application of 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde align with green chemistry principles. The development of eco-friendly synthetic routes and the use of renewable resources have been emphasized in recent research efforts. Such approaches not only reduce the environmental footprint but also enhance the sustainability of chemical manufacturing processes.
In conclusion, 2-{Pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde, with its CAS number 2137680-65-8, represents a versatile and innovative molecule with broad applications across multiple disciplines. Its unique chemical properties and adaptability to modern synthetic techniques position it as a key player in advancing scientific research and industrial applications. As ongoing research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to the fields of chemistry and beyond.
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